Product packaging for Cholesta-3,5-dien-7-one(Cat. No.:CAS No. 567-72-6)

Cholesta-3,5-dien-7-one

Cat. No.: B1232292
CAS No.: 567-72-6
M. Wt: 382.6 g/mol
InChI Key: TTXJJFWWNDJDNR-CZRUWHASSA-N
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Description

Classification within Steroid Metabolism and Oxysterol Chemistry

Cholesta-3,5-dien-7-one is classified as a cholestane (B1235564) steroid, a class of organic compounds containing a 27-carbon cholestane skeleton. hmdb.ca It is specifically categorized as a 7-oxosteroid, indicating the presence of a ketone group at the seventh carbon position. hmdb.ca This compound is an oxysterol, a family of oxygenated derivatives of cholesterol. Oxysterols are known to have diverse biological activities, influencing processes such as cholesterol homeostasis, sphingolipid metabolism, and platelet aggregation. physiology.org

The formation of this compound is primarily a result of the oxidation of cholesterol. This can occur through non-enzymatic autoxidation or via specific enzymatic reactions. For instance, it is a major product of lipoprotein cholesterol peroxidation when induced by copper ions. nih.gov Due to its chemical properties, specifically the lack of a 3-beta-hydroxyl group, it can be separated from cholesterol and other oxysterols for analytical purposes. nih.gov

PropertyValue
Molecular Formula C27H42O
Molecular Weight 382.6 g/mol
CAS Number 567-72-6
Classification Cholestane steroid, 7-oxosteroid, Oxysterol
Synonyms CSD, Δ3,5-Cholestadien-7-one, NSC 18180

Historical Perspective of this compound Discovery and Initial Characterization

The presence of this compound in biological systems has been recognized for several decades. Early research in the mid-20th century identified this compound in human atherosclerotic aortas, suggesting its potential involvement in cardiovascular disease. nih.gov A 1955 study published in the Biochemical Journal detailed the presence of this compound in these tissues, laying the groundwork for future investigations into its pathological roles. nih.gov

Initial characterization studies focused on its chemical synthesis and spectral properties. For example, research published in The Journal of Organic Chemistry in 1977 explored the synthesis of related steroid structures, contributing to the understanding of the chemical reactivity of this class of compounds. acs.org These early studies were crucial in establishing the foundational knowledge about this compound's structure and chemical behavior.

Contemporary Significance of this compound in Biochemical and Chemical Biology Research

In recent years, the significance of this compound has expanded into various areas of biochemical and chemical biology research. It is now recognized as a valuable biomarker for lipid peroxidation and oxidative stress. nih.govresearchgate.net Its formation from cholesterol under oxidative conditions makes it a reliable indicator of the susceptibility of lipoprotein cholesterol to peroxidation. nih.gov

Furthermore, this compound has been identified as a negative allosteric modulator of GABA-A receptors, highlighting its role in neuroscience. caymanchem.com It has been shown to reduce GABA-induced currents in specific receptor subtypes and has demonstrated effects on pain perception in animal models. caymanchem.com

The compound has also been found in various natural sources, including marine red algae and the femoral gland secretions of green lizards. Its presence in diverse biological contexts underscores its broad significance. Research has also explored its role as an endogenous inhibitor of aldehyde dehydrogenase and its impact on apoptosis.

Recent studies have also utilized this compound as a marker in archaeological science. Its stability over long periods makes it a useful indicator of the presence of animal fats and egg binders in ancient artifacts and human remains. cardiff.ac.ukresearchgate.netmdpi.com

Research AreaSignificance of this compound
Oxidative Stress Biomarker for lipid peroxidation. nih.gov
Neuroscience Negative allosteric modulator of GABA-A receptors. caymanchem.com
Natural Products Found in marine algae and lizards.
Archaeology Marker for animal products in ancient samples. cardiff.ac.ukresearchgate.net
Plant Biology Identified in developing rugosa rose hips. mdpi.com

Compound Names Mentioned:

Aldehyde dehydrogenase

Campesterol

this compound

Cholesta-4,6-dien-3-ol

Cholesta-4,6-dien-3-one (B116434)

Cholestane-3,5,6-triol

Cholest-5-en-3-one

Cholesterol

Isofucosterol

Obtusifoliol

Progesterone

Sitostenone

Sitosterol

Stigmasta-3,5-dien-7-one

Stigmasterol

24-methylenecycloartanol (B74860)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O B1232292 Cholesta-3,5-dien-7-one CAS No. 567-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXJJFWWNDJDNR-CZRUWHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-72-6
Record name Cholesta-3,5-dien-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-72-6
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Record name Cholesta-3,5-dien-7-one
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Record name Cholesta-3,5-dien-7-one
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Record name CHOLESTA-3,5-DIEN-7-ONE
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Natural Occurrence and Isolation Methodologies of Cholesta 3,5 Dien 7 One in Biological Systems

Detection and Distribution in Mammalian Biological Matrices

The identification of Cholesta-3,5-dien-7-one in mammalian tissues has been a subject of interest in biomedical research. Its detection in various biological samples has shed light on its association with certain physiological and pathological conditions.

Identification in Peroxidized Human Plasma and Lipoproteins

This compound has been identified as a major product of the peroxidation of cholesterol in human plasma and lipoproteins, particularly when induced by copper ions (Cu2+). nih.govnih.gov This process is considered an indicator of the susceptibility of lipoprotein cholesterol to peroxidation. nih.gov The formation of this compound is sensitive to the presence of antioxidants like vitamin E, suggesting its potential use as a marker for oxidative stress. nih.gov

In studies involving low-density lipoproteins (LDL) oxidized in the presence of Cu+2 ions, this compound was the predominant product formed from the cholesterol moiety. nih.gov This is in contrast to oxidation in the presence of human umbilical vein endothelial cells, where cholesterol-alpha-epoxide is the major product. nih.gov The identification of these oxysterols is typically achieved through gas chromatography/mass spectrometry (GC/MS). nih.gov

Table 1: Major Cholesterol Oxidation Products in LDL

Oxidation Condition Major Product
In the presence of Cu+2 ions This compound
In the presence of human umbilical vein endothelial cells Cholesterol-alpha-epoxide

Presence in Erythrocyte Membranes

Research has shown the accumulation of this compound in the erythrocyte membranes of individuals with alcoholism. nih.govglobalauthorid.com Analysis using gas chromatography-mass spectrometry has detected this compound in significant amounts in the red blood cell membranes of alcoholic patients, while it is not found in significant quantities in control subjects. nih.gov This accumulation is accompanied by a significant decrease in polyunsaturated fatty acids within the erythrocyte membranes of these patients. nih.gov

Occurrence in Bile and Gallstones

This compound is one of several keto-oxysterols that have been identified in human bile and gallstones. nih.govphysiology.orgebi.ac.uk The biliary epithelium is constantly exposed to high concentrations of cholesterol and its derivatives. The presence of oxysterols like this compound in this environment is of interest due to their potential biological effects. nih.govphysiology.org The identification of these compounds in bile and gallstones has been accomplished through methods such as gas chromatography/mass spectrometry. physiology.org

Isolation from Marine Organisms and Other Natural Sources

Beyond mammalian systems, this compound has also been isolated from various marine organisms, highlighting its distribution in the natural world.

Characterization from Marine Mollusks (e.g., Conus geographus)

The compound has been identified in the hypobranchial gland of the marine mollusk Conus geographus. caymanchem.com This discovery points to the diverse sources of neuroactive steroids in marine life.

Identification in Red Algae (e.g., Centroceras clavulatum, Bostrychia tenella)

While specific studies detailing the isolation of this compound from Centroceras clavulatum and Bostrychia tenella are not prevalent in the provided search results, the broader context of sterol research in red algae suggests the presence of various sterols and their derivatives. For instance, cholest-4-en-3-one has been found in the red alga Gracilaria textorii. ebin.pub The investigation of sterols in numerous red algae species is an ongoing area of research. ebin.pub

Detection in Catfish Epidermal Secretions

This compound has been identified as a component of the complex gel-like material secreted through the epidermis of the Arabian Gulf catfish (Arius bilineatus) when it is threatened or injured. nih.govnih.govresearchgate.net This secretion is a complex mixture of biologically active molecules, and analysis of its lipid fraction has led to the identification of numerous oxysterols and deoxygenated steroids. nih.govnih.gov

Research into the lipid composition of these epidermal gel secretions (EGS) confirmed the presence of this compound alongside other cholesterol derivatives. nih.govresearchgate.net It is presumed that these oxysterols, including this compound, are products of cholesterol oxidation, as cholesterol is a major component of the EGS. nih.govnih.govresearchgate.net The identification of these compounds was achieved by comparing their mass spectrometry (MS), proton nuclear magnetic resonance (¹HNMR), and Fourier-transform infrared spectroscopy (FTIR) spectral data with those of reference standards. nih.govnih.govresearchgate.net It is noteworthy that analysis of the skin and flesh of the catfish did not reveal the presence of these oxysterols, indicating they are specific to the secreted gel. nih.gov

The table below details the steroidal compounds identified in the epidermal secretions of Arius bilineatus.

Compound NumberCompound Name
S27α-hydroxy-cholesterol
S37β-hydroxycholesterol
S4Cholesterol-5β, 6β-epoxide
S5Cholestane (B1235564) 3,5,6-triol
S65-cholesten-3β-ol-7-one
S7Progesterone
S8(+)-4-cholesten-3-one
S9Cholesta-3,5 diene
S10Cholesta-3,5 dien-7-one
S115α-cholestane-3,5-dione
S124,6-cholestadien-3-one
S14Cholesta-2,4-diene
This table is based on data from a study on the composition of catfish epidermal secretions. jelsciences.com

Advanced Techniques for Extraction and Purification from Complex Biological Samples

The isolation and purification of this compound from complex biological matrices require sophisticated analytical techniques due to its nature as a lipid and its frequent occurrence alongside structurally similar compounds.

A primary advanced method for extraction is Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂). This technique has been successfully applied to extract lipids from anchovy by-products, where this compound was identified in the resulting extracts. ftb.com.hrsrce.hr SFE with CO₂ is valued for its ability to use moderate temperatures, preventing thermal degradation of sensitive compounds, and for the solvent (CO₂) being easily removed post-extraction. ftb.com.hrsrce.hr

Following initial extraction, chromatographic techniques are essential for purification and enrichment.

Preparative Thin-Layer Chromatography (TLC) has been used to enrich oxysterols from unsaponifiable fractions of samples, allowing for the separation of compounds based on polarity. aocs.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool for separating individual lipid components from a complex mixture. frontiersin.org

For definitive identification and structural elucidation, a combination of spectroscopic and spectrometric methods is employed.

Gas Chromatography-Mass Spectrometry (GC-MS) and the more specific GC-MS/MS are standard for identifying and quantifying volatile or derivatized compounds like sterols. nih.govnih.govnih.gov These methods provide information on the molecular weight and fragmentation patterns, which act as a chemical fingerprint.

Nuclear Magnetic Resonance (NMR) , including ¹HNMR and ¹³CNMR, provides detailed information about the chemical structure and the connectivity of atoms within the molecule. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the molecule, such as the ketone and alkene groups in this compound. nih.govnih.gov

The table below summarizes the advanced techniques used in the extraction, purification, and identification of this compound.

StageTechniquePurpose
Extraction Supercritical Fluid Extraction (SFE)Efficiently extracts lipids from biological matrices using supercritical CO₂, often with a co-solvent like ethanol. ftb.com.hrsrce.hr
Purification Preparative Thin-Layer Chromatography (TLC)Separates and enriches target compounds from the initial extract based on polarity. aocs.org
Purification High-Performance Liquid Chromatography (HPLC)Provides high-resolution separation of individual components within the lipid fraction. frontiersin.org
Identification Gas Chromatography-Mass Spectrometry (GC-MS/MS)Separates volatile compounds and provides mass and fragmentation data for definitive identification. nih.govnih.gov
Identification Nuclear Magnetic Resonance (NMR)Elucidates the precise molecular structure. nih.gov
Identification Fourier-Transform Infrared Spectroscopy (FTIR)Confirms the presence of specific functional groups. nih.gov

Mechanistic Pathways of Cholesta 3,5 Dien 7 One Biogenesis and Metabolism

Oxidative Pathways Leading to Cholesta-3,5-dien-7-one Formation

The generation of this compound is intrinsically linked to the oxidation of cholesterol, a process that can be initiated by various factors, leading to a cascade of chemical reactions.

Cholesterol is susceptible to non-enzymatic oxidation through auto-oxidation and photooxidation, which are key initiating steps for the formation of a variety of oxidized derivatives, known as oxysterols. The C-7 position of the cholesterol molecule is particularly vulnerable to attack by reactive oxygen species (ROS) due to the allylic nature of the C-7 hydrogen atoms. This process leads to the formation of unstable intermediates, 7α-hydroperoxycholesterol and 7β-hydroperoxycholesterol. These hydroperoxides are precursors that can be further converted into more stable oxysterols, setting the stage for the eventual formation of this compound.

7-Ketocholesterol (B24107) (7-KC) is one of the most common and stable products of cholesterol oxidation and serves as a crucial intermediate in the formation of this compound. nih.gov The conversion of 7-KC to this compound occurs through a dehydration reaction. This elimination of a water molecule can happen under acidic conditions or upon heating. It is sometimes considered a potential artifact of sample analysis procedures, but it has also been detected in tissues, suggesting in vivo formation. nih.gov Furthermore, certain microorganisms, such as Pseudomonas aeruginosa, can degrade 7-KC, yielding this compound as a metabolic byproduct. nih.gov

Table 1: Key Intermediates in the Oxidative Formation of this compound

Precursor/IntermediateFormation PathwayRole in this compound Biogenesis
CholesterolBase molecule for oxidationInitial substrate for auto-oxidation and photooxidation.
7α/7β-HydroperoxycholesterolAuto-oxidation/Photooxidation of cholesterolUnstable intermediates that lead to 7-Ketocholesterol.
7-KetocholesterolDecomposition of 7-hydroperoxycholesterolsPrimary and stable intermediate that undergoes dehydration to form this compound. nih.govnih.gov

Enzymatic and Non-Enzymatic Routes in this compound Biosynthesis

The formation of this compound is dominated by non-enzymatic pathways, although enzymatic activities can contribute to the generation of its immediate precursor.

The primary route for the formation of this compound is non-enzymatic, stemming from the free-radical-mediated oxidation of cholesterol. This pathway does not require enzymes and is driven by the chemical reactivity of cholesterol with ROS. The subsequent dehydration of the key intermediate, 7-Ketocholesterol, is also a non-enzymatic chemical reaction.

While there is no definitive evidence for a direct endogenous enzymatic pathway that synthesizes this compound in mammals, enzymes play an indirect role by producing its precursor, 7-Ketocholesterol. nih.govnih.gov For instance, the enzyme cholesterol-7α-hydroxylase (CYP7A1) can form 7-Ketocholesterol from 7-dehydrocholesterol (B119134). nih.gov Additionally, 11β-hydroxysteroid dehydrogenase type 2 can convert 7β-hydroxycholesterol into 7-Ketocholesterol. As previously mentioned, some bacterial enzyme systems have been shown to convert 7-Ketocholesterol into this compound. nih.gov

Table 2: Comparison of Formation Routes for this compound

RouteMechanismKey StepsOrganism/System
Non-Enzymatic Free-radical mediated oxidation and chemical dehydration.1. Cholesterol oxidation to 7-hydroperoxycholesterols.2. Conversion to 7-Ketocholesterol.3. Dehydration of 7-Ketocholesterol.Predominant pathway in mammals, occurs in foods and in vivo. mdpi.com
Enzymatic (Indirect) Enzymatic production of the precursor, 7-Ketocholesterol.1. CYP7A1 converts 7-dehydrocholesterol to 7-KC.2. 11β-HSD2 converts 7β-hydroxycholesterol to 7-KC.Mammalian systems (precursor formation). nih.gov
Enzymatic (Direct) Microbial degradation of 7-Ketocholesterol.Bacterial enzymes (e.g., from P. aeruginosa) convert 7-KC to this compound.Bacterial systems. nih.gov

Metabolic Turnover and Stability in Biological Matrices

Once formed, this compound can be found in various tissues, and its persistence is determined by its chemical stability and the metabolic processes available for its clearance.

This compound has been identified in several human tissues, often in association with pathological conditions. It has been detected in atherosclerotic aortas and was found in high concentrations in the fatty or cirrhotic livers of alcoholic patients. nih.govnih.gov Its presence has also been confirmed in the erythrocyte membranes of individuals with alcoholism. This accumulation in diseased tissues suggests that under certain conditions, its rate of formation may surpass its rate of metabolic clearance, or that it is relatively stable within these biological environments. nih.gov Studies on its chemical stability in solution have also been conducted to understand its persistence during analysis. researchgate.net

The specific pathways for the metabolic breakdown and elimination of this compound in mammals are not extensively detailed in the scientific literature. However, its interaction with metabolic enzymes has been noted. For example, it has been identified as a potent inhibitor of the cytosolic E1 isozyme of aldehyde dehydrogenase in the human liver. nih.gov This inhibition could potentially affect its own metabolism or interfere with other metabolic pathways in the liver. The detection of this compound in rats further confirms its formation in vivo, though its precise turnover rate remains an area for further investigation. nih.gov

Chemical Synthesis Strategies and Structural Derivatization of Cholesta 3,5 Dien 7 One

Total Synthesis Approaches for Cholesta-3,5-dien-7-one

The total synthesis of a complex steroidal molecule like this compound, which involves constructing the tetracyclic cholestane (B1235564) skeleton from simple, non-steroidal starting materials, is a formidable challenge in organic chemistry. Such an undertaking requires numerous steps to assemble the fused ring system and install the requisite stereocenters with correct relative stereochemistry.

Semi-Synthetic Methodologies from Steroidal Precursors

Semi-synthesis, which utilizes naturally occurring compounds as starting materials, is the principal strategy for producing this compound. uni-koeln.de These methods are significantly more efficient than total synthesis. The most common precursors are cholesterol and its derivatives, owing to their structural similarity and commercial availability.

The formation of this compound often involves the oxidation of cholesterol or 7-ketocholesterol (B24107). It can also be formed as a laboratory artifact during the chemical workup of other sterols, for instance, through the hot saponification of 7-oxocholesteryl acetate. nih.gov

One documented laboratory method involves a solid support-mediated transformation. In this protocol, 4β,7α-dihydroxycholesterol, a derivative of cholesterol, is treated with p-toluenesulfonic acid (p-TsOH) on a silica (B1680970) gel support. This reaction yields a mixture of keto-steroids, including this compound in a 13% yield. researchgate.net The reaction proceeds alongside the formation of other isomers like cholest-5-en-7-one (B12006872) (8%), cholesta-4,6-dien-3-one (B116434) (17%), and 5α-cholestane-4,7-dione (7%). researchgate.net The use of a solid support is crucial for the formation of this specific mixture of products. researchgate.net

The conversion of cholesterol to 7-dehydrocholesterol (B119134) is a key step in vitamin D3 synthesis, and this precursor is also relevant in the context of this compound formation in biological systems. wikipedia.orgnih.gov

Table 1: Semi-Synthetic Routes to this compound

PrecursorReagents/ConditionsProductYieldReference
4β,7α-Dihydroxycholesterolp-Toluenesulfonic acid (p-TsOH), Silica gelThis compound13% researchgate.net
7-Oxocholesteryl acetateHot saponificationThis compoundNot specified nih.gov

Synthesis of this compound Analogues and Derivatives for Research Applications

The chemical modification of this compound allows for the synthesis of novel analogues and derivatives. These derivatives are valuable tools for confirming structural assignments, exploring structure-activity relationships, and serving as standards for analytical studies.

A notable example is the synthesis of Cholesta-1,3,5-trien-7-one , an aromatic A-ring analogue. This transformation is achieved through a two-step process starting with this compound. rsc.org

Bromination: The starting material is treated with N-bromosuccinimide (NBS), which results in the primary formation of the 2β-bromo-derivative.

Dehydrobromination: The isolated 2β-bromothis compound is then subjected to dehydrobromination, which eliminates HBr and introduces a new double bond, creating the aromatic A-ring of Cholesta-1,3,5-trien-7-one. The structure of this trienone was confirmed by n.m.r. spectroscopy and the preparation of a tricarbonyliron(O) complex. rsc.org

Table 2: Synthesis of this compound Derivatives

Starting MaterialReactionProductPurpose of SynthesisReference
This compound1. Bromination (NBS) 2. DehydrobrominationCholesta-1,3,5-trien-7-oneCreation of an aromatic A-ring analogue rsc.org
This compoundOximationCholesta-3,5-diene-7-one-oximeX-ray crystallography structural analysis researchgate.net

Biological Roles and Mechanisms of Action of Cholesta 3,5 Dien 7 One at the Molecular and Cellular Level

Receptor Modulation and Neurobiological Interactions

Cholesta-3,5-dien-7-one, an oxysterol, functions as a negative allosteric modulator of γ-aminobutyric acid type A (GABAᴀ) receptors. biomol.comcaymanchem.commedchemexpress.com This modulation influences neuronal activity, particularly in the context of pain and sensory perception.

Negative Allosteric Modulation of GABAᴀ Receptors

Research has identified this compound as a negative allosteric modulator of GABAᴀ receptors. biomol.comcaymanchem.commedchemexpress.com This means it binds to a site on the receptor that is different from the GABA binding site, and its binding reduces the receptor's response to GABA. This modulatory role is crucial for its effects on the nervous system.

Studies on GABA-Induced Currents in Heterologous Expression Systems (e.g., HEK cells)

Studies utilizing human embryonic kidney (HEK) cells, a common heterologous expression system, have demonstrated the inhibitory effects of this compound on GABA-induced currents. biomol.comcaymanchem.commedchemexpress.com Specifically, it reduces these currents in HEK cells that express GABAᴀ receptors containing either α1β1γ2 or α4β3γ2 subunits. biomol.comcaymanchem.commedchemexpress.com The half-maximal inhibitory concentrations (IC₅₀) for these effects were determined to be 1.5 µM for α1β1γ2 subunit-containing receptors and 1 µM for α4β3γ2 subunit-containing receptors. biomol.comcaymanchem.commedchemexpress.com

Interactive Table: IC₅₀ Values of this compound on GABAᴀ Receptors in HEK Cells

GABAᴀ Receptor Subunit CompositionIC₅₀ Value
α1β1γ21.5 µM
α4β3γ21 µM

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound on different GABAᴀ receptor subunit combinations expressed in HEK cells.

Effects on Neuronal Depolarization (e.g., Dorsal Root Ganglion Neurons)

In isolated mouse dorsal root ganglion (DRG) neurons, this compound has been shown to reduce GABA-induced depolarization. biomol.comcaymanchem.commedchemexpress.com At a concentration of 500 nM, it effectively diminishes the depolarization of various sensory neurons, including peptidergic and non-peptidergic nociceptors, C-low-threshold mechanoreceptors (C-LTMRs), and cold thermosensors. biomol.comcaymanchem.com

Enzymatic Regulation and Biochemical Pathways

Beyond its role in neuroreceptor modulation, this compound is a significant regulator of specific enzymes involved in critical biochemical pathways. It has been identified as a potent endogenous inhibitor of certain isozymes of human liver aldehyde dehydrogenase (ALDH). nih.govresearchgate.net

Inhibition of Human Liver Aldehyde Dehydrogenase Isozymes (E1, E2)

This compound demonstrates potent inhibitory activity against the cytosolic E1 isozyme of aldehyde dehydrogenase. nih.govresearchgate.net Its inhibitory effect on the mitochondrial E2 isozyme is considerably less potent. nih.govresearchgate.net The E3 isozyme of ALDH was found to be insensitive to this oxysterol. nih.govresearchgate.net The calculated I-50% values (the concentration required to produce 50% inhibition) from inhibition curves were between 5-10 µM for the E1 isozyme and approximately 180 µM for the E2 isozyme. nih.govresearchgate.net This compound was notably found in high concentrations in fatty or cirrhotic alcoholic liver tissue, suggesting a potential role in the pathology of alcoholic liver disease. nih.govresearchgate.net

Interactive Table: Inhibitory Action of this compound on ALDH Isozymes

ALDH IsozymePotency of InhibitionI-50% Value
E1 (Cytosolic)Potent Inhibitor5-10 µM
E2 (Mitochondrial)Less Potent Inhibitor~180 µM
E3Not SensitiveN/A

This table outlines the differential inhibitory effects and I-50% values of this compound on human liver aldehyde dehydrogenase (ALDH) isozymes.

Kinetic and Mechanistic Studies of Enzyme-Inhibitor Interactions

Kinetic studies have provided insight into the mechanism of inhibition. The inhibition of the E1 isozyme by this compound is irreversible. nih.govresearchgate.net This irreversibility was observed on isoelectric focusing (IEF) gels, upon dilution, and in the presence of 33 µM 2-mercaptoethanol (B42355) during the activity assay. nih.gov Analysis using a Lineweaver-Burk plot, with a constant this compound concentration of 52 µM, indicated that the inhibition of the E1 isozyme is noncompetitive in nature. nih.govresearchgate.net

Cellular Apoptosis Induction and Mechanistic Elucidation

This compound, a keto-oxysterol identified in human bile and gallstones, has been shown to be a potent inducer of apoptosis, or programmed cell death, in biliary epithelial cells. nih.govphysiology.orgnih.gov This cytotoxic activity suggests a potential role for the compound in the pathophysiology of biliary tract diseases. nih.govkjg.or.kr

Induction of Apoptosis in Cultured Biliary Epithelial Cells

The biliary epithelium is regularly exposed to high concentrations of cholesterol and its derivatives. nih.govphysiology.org Studies using cultured canine and murine gallbladder epithelial cells have demonstrated that this compound induces apoptosis in a dose-dependent manner. physiology.orgkjg.or.kr When applied to confluent monolayers of dog gallbladder epithelial cells in an enriched medium designed to mimic bile composition, oxysterols including this compound led to a statistically significant increase in apoptosis compared to control cells. physiology.orgnih.gov

Research on mouse gallbladder epithelial cells (MGBE) and dog gallbladder epithelial cells (DGBE) further quantified this effect. Treatment with this compound resulted in a marked decrease in cell viability and a corresponding increase in the number of apoptotic cells, as confirmed by flow cytometry and morphological analysis. physiology.orgkjg.or.kr For instance, on DGBE cells, 500 μM of this compound increased the apoptotic cell number to 22.08%, compared to 14.6% in the control group. kjg.or.kr

Table 1: Effect of this compound on Apoptosis in Dog Gallbladder Epithelial Cells (DGBE)
Treatment GroupConcentrationApoptotic Cells (%)
ControlN/A14.6 ± 10.0
This compound500 μM22.08 ± 8.8

Data derived from a study on the cytotoxicity of oxysterols on gallbladder epithelial cells. kjg.or.kr

Involvement of Mitochondrial Pathways in Apoptotic Signaling

The mechanism by which this compound induces apoptosis involves the mitochondrial pathway. nih.govphysiology.org This intrinsic pathway is a critical cascade in programmed cell death. Research has shown that exogenously applied oxysterols, including this compound, can be recovered from the mitochondrial fraction of treated cells. physiology.orgnih.gov

A key event in mitochondrial-mediated apoptosis is the release of cytochrome c from the mitochondria into the cytosol. mdpi.com Studies on biliary epithelial cells exposed to a mixture of oxysterols found in human bile demonstrated that this exposure leads to cytochrome c release, implicating the mitochondrial pathway in the observed apoptosis. nih.govphysiology.org While the specific contribution of this compound to cytochrome c release was not isolated in all studies, its presence in the apoptosis-inducing mixture and the recovery from the mitochondrial fraction strongly support its role in this process. physiology.orgnih.gov This mechanism, where oxysterols trigger mitochondrial dysfunction leading to the release of pro-apoptotic factors, is a recognized pathway for oxysterol-induced cell death. mdpi.comnih.gov

Impact on Lipoprotein Cholesterol Peroxidation Potential

Beyond its effects on cellular viability, this compound is a significant product and indicator of lipoprotein cholesterol peroxidation. nih.gov The oxidation of low-density lipoproteins (LDL) is a key process in the development of atherosclerosis. nih.gov

When LDL is subjected to oxidation, the cholesterol moiety can be peroxidized. nih.govnih.gov In studies where LDL cholesterol peroxidation was induced by copper ions (Cu²+), this compound was identified as the major product formed. nih.govnih.gov This finding is significant because it provides a reliable marker for assessing the peroxidation of the cholesterol component of lipoproteins, distinct from the more commonly measured products of fatty acid peroxidation. nih.gov

The formation of this compound was also found to be sensitive to the presence of vitamin E, an antioxidant, further supporting its use as an index of the susceptibility of lipoprotein cholesterol to peroxidation. nih.gov Due to its chemical structure, specifically the lack of a 3β-hydroxyl group, it can be separated from cholesterol and other oxysterols for measurement. nih.gov

Table 2: this compound in LDL Oxidation
Oxidation ConditionMajor Cholesterol Peroxidation ProductSignificance
In the presence of Cu²⁺ ionsThis compoundServes as a marker for lipoprotein cholesterol peroxidation potential. nih.gov
In the presence of human endothelial cellsCholesterol-alpha-epoxideRepresents a different pathway of LDL cholesterol oxidation. nih.gov

General Biological Activities Associated with Oxysterols and Potential Mechanistic Overlaps

This compound belongs to the broader class of compounds known as oxysterols, which are oxidized derivatives of cholesterol. jst.go.jpslu.se Oxysterols as a class exhibit a wide range of biological activities and are implicated in numerous physiological and pathological processes. jst.go.jpnih.gov They are known to be intermediates in the synthesis of bile acids and steroid hormones but are also characterized by their cytotoxicity, atherogenic properties, and effects on cellular membranes and enzyme activities. jst.go.jpnih.gov

Many of the biological effects of this compound are consistent with the general activities of oxysterols. Its ability to induce apoptosis is a hallmark of many oxysterols, which can trigger cell death in various cell types, including vascular cells and neurons. nih.govnih.govoncotarget.com The involvement of the mitochondrial pathway is also a common mechanistic theme in oxysterol-induced cytotoxicity. nih.govnih.gov

Advanced Analytical Methodologies for Research and Quantification of Cholesta 3,5 Dien 7 One

Chromatographic Techniques for Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of Cholesta-3,5-dien-7-one. It offers high chromatographic resolution and definitive structural identification through mass spectral data.

For qualitative analysis, the compound is identified by its retention time and its unique mass spectrum, which is characterized by a specific fragmentation pattern under electron ionization (EI). The molecular ion peak ([M]⁺) is typically observed at a mass-to-charge ratio (m/z) of 382. nih.gov Quantitative analysis is also feasible with GC-MS, often employing a suitable internal standard for accuracy. This approach has been successfully used to measure increased levels of this compound in the erythrocyte membranes of alcoholic patients compared to control subjects. nih.gov However, a significant consideration in GC-MS analysis is the potential for thermal degradation of other cholesterol derivatives, which can artificially generate this compound, leading to inaccurate quantification.

Table 1: GC-MS Data for this compound
ParameterDescriptionReference
InstrumentationGas Chromatograph coupled with a Mass Spectrometer (e.g., Ion Trap, Quadrupole). nih.govlongdom.org
Ionization ModeElectron Ionization (EI) is commonly used. nih.gov
Molecular Ion (M+)m/z 382 nih.gov
Key Fragment Ions (m/z)174, 382, 383, 187, 161 nih.gov
Application ExampleDetection and quantification in erythrocyte membranes. nih.gov
Key ConsiderationPotential for artifact formation from thermal decomposition of 7-ketocholesterol (B24107).

High-Performance Liquid Chromatography (HPLC) in Oxysterol Profiling

High-Performance Liquid Chromatography (HPLC) is another essential tool for oxysterol analysis, offering the advantage of operating at lower temperatures, which significantly reduces the risk of artifact formation. It is particularly suited for profiling a wide range of oxysterols simultaneously.

Reversed-phase HPLC, commonly using a C18 column, is effective for separating this compound from other cholesterol oxidation products. dss.go.thresearchgate.net The separation is typically achieved using a mobile phase consisting of solvent mixtures like methanol (B129727) and acetonitrile. dss.go.thresearchgate.net Detection can be accomplished using a Diode-Array Detector (DAD), which leverages the compound's strong ultraviolet absorbance, or an Evaporative Light-Scattering Detector (ELSD). dss.go.thresearchgate.net The combination of HPLC with both UV and ELSD detectors allows for the accurate identification and quantification of various oxidized cholesterol derivatives in a single run. dss.go.th

Table 2: Typical HPLC Conditions for this compound Analysis
ParameterConditionReference
Chromatography ModeReversed-Phase dss.go.thresearchgate.net
Stationary Phase (Column)C18 dss.go.thresearchgate.net
Mobile PhaseMethanol/Acetonitrile mixtures (e.g., 60:40, v/v) dss.go.thresearchgate.net
DetectionUV-DAD, Evaporative Light-Scattering Detector (ELSD) dss.go.thresearchgate.net
UV WavelengthMaximal absorption at ~280 nm dss.go.th

Spectroscopic Techniques for Structural Elucidation and Concentration Determination

Spectroscopic methods are indispensable for both confirming the chemical structure of this compound and for its quantification.

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF MS) for Oxysterol Mixtures

Beyond its use as a detector for GC and HPLC, mass spectrometry itself is a powerful analytical technique for oxysterols. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been developed for the simple and rapid detection of oxysterols in complex biological samples, such as oxidatively modified low-density lipoprotein (Ox-LDL). researchgate.net In MALDI-TOF MS analysis, this compound, known as a degradation product of 7-ketocholesterol, gives a characteristic protonated molecular ion peak [M+H]⁺ at m/z 383. researchgate.net For comprehensive analysis, especially in complex mixtures, derivatization strategies can be employed. The Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) method, which involves enzymatic oxidation followed by derivatization with a charged tag like Girard P reagent, enhances ionization efficiency and is applicable to MALDI-MS analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for quantifying this compound. Its utility is based on the compound's structure, which features a conjugated system of two double bonds and a ketone group (a diene-one chromophore). This system results in strong absorption of UV light at a characteristic wavelength.

Research has shown that this compound exhibits a maximal absorption (λmax) in the range of 278–283 nm. dss.go.thnih.govcaymanchem.com This distinct absorption peak allows for its quantification, often following separation from other interfering substances by techniques like HPLC or column chromatography. nih.gov For instance, a method was developed where, after separation from other oxysterols and cholesterol using a digitonin-coated silica (B1680970) gel, the concentration of this compound was determined by measuring its absorbance at 283 nm. nih.gov

Considerations for Stability and Artifact Control in Analytical Research

A paramount challenge in the analysis of this compound is distinguishing between its endogenous presence and its formation as an artifact during sample preparation and analysis.

Studies have shown that this compound is stable in toluene (B28343) solutions for at least 7 days when stored at temperatures of -20°C, 4°C, and 23°C, with no detectable artifact generation under these specific conditions. longdom.org However, it is frequently formed as a byproduct from the degradation of other more common cholesterol oxides. The primary precursor for this artifactual formation is 7-ketocholesterol. agroscope.ch During analytical procedures, especially those involving heat or harsh chemical conditions, 7-ketocholesterol can readily undergo dehydration to form the more stable conjugated diene system of this compound. agroscope.ch This transformation is a significant issue during hot saponification, a common step in lipid analysis, which can lead to a substantial loss of 7-ketocholesterol and a corresponding artificial increase in this compound. agroscope.chjfda-online.com Cold saponification procedures are therefore recommended to minimize this artifact formation. jfda-online.com Similarly, the high temperatures used in GC injectors can also promote this dehydration, making it crucial to validate GC-MS results carefully.

Table 3: Stability and Artifact Formation of this compound
ConditionObservationReference
Storage in Toluene (-20°C to 23°C)Stable for at least 7 days with no artifact generation. longdom.org
Hot SaponificationSignificant artifact formation from the dehydration of 7-ketocholesterol. agroscope.chjfda-online.com
Cold SaponificationRecommended to minimize artifact formation. jfda-online.com
GC-MS AnalysisPotential for thermal decomposition of 7-ketocholesterol in the injector port, leading to artifactual formation.
Primary Precursor7-Ketocholesterol (3β-hydroxycholest-5-en-7-one) agroscope.ch

Structure Activity Relationship Sar Studies for Cholesta 3,5 Dien 7 One and Its Analogues

Identification of Pharmacophoric Features for Receptor Interaction

The modulatory activity of cholesta-3,5-dien-7-one on GABAA receptors is dependent on the subunit composition of the receptor. It has been shown to reduce GABA-induced currents in human embryonic kidney (HEK) cells that express specific GABAA receptor subunit combinations. caymanchem.comlabchem.com.my The key structural elements of this compound that are likely responsible for this interaction include the conjugated diene system in the A and B rings and the ketone group at the C-7 position. These features contribute to the molecule's specific binding to an allosteric site on the GABAA receptor, thereby influencing the receptor's response to its primary ligand, GABA.

The potency of this modulation is significant, with IC50 values of 1.5 µM and 1 µM for α1β1γ2 and α4β3γ2 subunit-containing GABAA receptors, respectively. caymanchem.comlabchem.com.my This indicates a high affinity for these receptor subtypes and underscores the importance of the compound's unique steroidal scaffold in receptor recognition and binding.

Elucidation of Structural Determinants for Enzyme Inhibition

This compound is a potent inhibitor of the cytosolic E1 isozyme of aldehyde dehydrogenase (ALDH1). nih.gov This inhibition is noteworthy for being irreversible and noncompetitive, suggesting a covalent modification of the enzyme or a very strong non-covalent interaction. nih.gov The structural features of this compound that determine its inhibitory activity against ALDH1 are centered around its electrophilic nature, which is enhanced by the conjugated system.

The calculated IC50 value for the inhibition of the E1 isozyme is in the range of 5-10 µM. nih.gov In contrast, the mitochondrial E2 isozyme of aldehyde dehydrogenase is much less sensitive to inhibition by this oxysterol, with an approximate IC50 value of 180 µM. nih.gov The E3 isozyme is not affected by the compound. nih.gov This selectivity highlights the importance of specific structural features of the ALDH1 isozyme's active site or a nearby binding pocket that accommodates this compound. The irreversible nature of the inhibition suggests that the compound may act as a mechanism-based inhibitor, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that then covalently binds to the enzyme.

Comparative Analysis with Other Oxysterols and Steroidal Compounds

When compared to other oxysterols and steroidal compounds, this compound exhibits a distinct profile of biological activity. Oxysterols are oxidized derivatives of cholesterol and play various roles in cellular signaling and lipid metabolism.

For instance, while many oxysterols are ligands for the liver X receptor (LXR), a key regulator of cholesterol homeostasis, the primary targets identified for this compound are GABAA receptors and aldehyde dehydrogenase. This suggests a unique structure-activity relationship that differentiates it from other common oxysterols like 25-hydroxycholesterol (B127956) or 7-ketocholesterol (B24107).

A study on catfish skin secretions identified this compound alongside other oxysterols such as 7α-hydroxy cholesterol, 7β-hydroxycholesterol, and 3β-hydroxycholest-5-ene-7-one. frontiersin.org While these compounds share the basic cholestane (B1235564) skeleton, the specific placement of double bonds and oxygen-containing functional groups dramatically influences their biological targets and activities. For example, its precursor, cholesterol, lacks the potent inhibitory effects on ALDH1 and the modulatory activity at GABAA receptors seen with this compound.

The table below provides a comparative overview of this compound and related compounds.

CompoundKey Structural FeaturesPrimary Biological Activities
This compound Conjugated diene (C3, C5), Ketone (C7)Negative allosteric modulator of GABAA receptors, Irreversible inhibitor of ALDH1
Cholesterol Hydroxyl (C3), Double bond (C5)Essential component of cell membranes, Precursor for steroid hormones and bile acids
7-Ketocholesterol Ketone (C7), Hydroxyl (C3), Double bond (C5)Implicated in atherosclerosis and inflammation
25-Hydroxycholesterol Hydroxyl (C3, C25), Double bond (C5)Agonist for Liver X Receptor (LXR)
Cholest-4-en-3-one Ketone (C3), Double bond (C4)Intermediate in steroid metabolism

This comparative analysis underscores that the unique arrangement of the conjugated diene and the C-7 ketone in this compound are the primary determinants of its specific biological activities, setting it apart from other structurally related steroids.

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling have proven to be valuable tools in understanding the structure-activity relationship of this compound. These methods allow for the visualization of its interactions with biological targets at an atomic level and can predict the binding affinity and orientation of the molecule within a receptor's binding site.

One such study utilized Protein-Ligand Energetics and Exploration (PELE) simulations to investigate the interaction of this compound with a fungal unspecific peroxygenase (UPO). asm.org These simulations provided insights into how the double bonds in the steroid ring facilitate the molecule's entry into the enzyme's active site and its proper positioning for a catalytic reaction. ub.edu The computational analysis demonstrated that the unsaturated nature of this compound, when compared to saturated analogues like cholestan-3-one, reduces the volume of the steroid ring and provides a more suitable curvature for optimal interaction with the heme cofactor of the enzyme. asm.orgub.edu

Molecular docking studies, another computational technique, can be employed to predict the binding mode of this compound with its target proteins, such as GABAA receptors and aldehyde dehydrogenase. By generating a three-dimensional model of the ligand-protein complex, researchers can identify key amino acid residues involved in the interaction and elucidate the structural basis for the observed biological activity. These in silico approaches are instrumental in guiding the design of new analogues with potentially enhanced or more selective activities.

Future Research Directions and Unexplored Avenues for Cholesta 3,5 Dien 7 One Investigations

Discovery of Novel Biological Targets and Signaling Pathways

While Cholesta-3,5-dien-7-one has been identified as a negative allosteric modulator of GABA-A receptors and an inhibitor of aldehyde dehydrogenase, its complete interactome is likely far more extensive. caymanchem.combiomol.com Future investigations should prioritize the discovery of novel protein targets and the elucidation of the signaling cascades it influences.

Initial studies have shown that this compound can modulate calcium influx in neutrophils and induce apoptosis in gallbladder epithelial cells. researchgate.netphysiology.org The precise molecular mechanisms, including the specific channels, receptors, and downstream effectors involved, are yet to be determined. A critical research avenue is to explore its potential role in pathways commonly affected by other oxysterols, such as the PI3K/Akt signaling pathway, which is known to be activated by components of oxidized low-density lipoprotein (oxLDL), a mixture in which this compound is found. semanticscholar.org The related compound, cholesta-3,5-diene (B1217053), has been shown to activate PI3K/Akt signaling, suggesting a plausible similar role for its 7-oxo derivative. medchemexpress.com

Systematic approaches, such as affinity chromatography-mass spectrometry using this compound as bait or thermal proteome profiling, could identify direct binding partners in an unbiased manner. Unraveling these new interactions will be crucial for understanding its function in both physiological and pathological states, such as its observed accumulation in the erythrocyte membranes of alcoholic patients. nih.gov

Development of Advanced Synthetic Routes for Complex Analogues and Probes

The advancement of research into this compound is intrinsically linked to the availability of the molecule and its derivatives for biological testing. While current synthetic methods exist, such as the acid-catalyzed dehydration of 7-ketocholesteryl acetate, they can lack the efficiency and selectivity required for producing a diverse library of analogues.

Future synthetic efforts should focus on developing more sophisticated, stereocontrolled routes to not only improve the yield of this compound but also to generate a wide array of complex analogues. This could involve leveraging modern synthetic methodologies, such as those developed for other complex steroidal molecules like vitamin D, to introduce modifications at various positions of the steroid core and side chain. mdpi.compnas.org

Furthermore, the synthesis of specialized molecular probes is a critical unmet need. This includes:

Isotopically Labeled Analogues: The development of deuterated or ¹³C-labeled versions of this compound, such as the already available Cholesta-3,5-diene-7-one-d7, is essential for precise quantification in complex biological samples using mass spectrometry. medchemexpress.com

Fluorescently Tagged Probes: Creating analogues with attached fluorophores would enable direct visualization of the compound's uptake, subcellular localization, and dynamics in living cells through advanced microscopy techniques.

Photo-affinity Probes: Incorporating photo-reactive groups would allow for the covalent cross-linking of this compound to its interacting proteins upon UV irradiation, providing a powerful tool for target identification.

These advanced chemical tools will be indispensable for dissecting the compound's mechanisms of action at a molecular level.

Theoretical Studies on this compound's Chemical Reactivity and Stereochemistry

Computational chemistry offers powerful tools to complement experimental research by providing deep insights into the structural and electronic properties of this compound. Theoretical studies can predict its chemical behavior and guide the design of new experiments.

Future research should expand upon existing computational work, such as the use of molecular mechanics to predict the thermodynamic stability of related cholestadienes. researchgate.net Key areas for theoretical investigation include:

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to accurately model the molecule's electron distribution, frontier molecular orbitals, and reaction energetics. This can help predict its reactivity in different chemical environments and its susceptibility to metabolic transformations like hydroxylation. asm.org

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound within a lipid bilayer to understand its orientation, dynamics, and effects on membrane properties like fluidity and permeability.

Docking and Simulation with Target Proteins: Performing molecular docking and MD simulations of this compound with known or putative protein targets (e.g., GABA-A receptors). caymanchem.com Such studies, similar to those performed on fungal peroxygenases, can reveal the specific amino acid residues involved in binding, predict binding affinities, and elucidate the conformational changes that lead to biological activity. asm.orgresearchgate.net

These theoretical approaches can rationalize experimental observations, predict new biological interactions, and provide a stereochemical basis for its activity, thereby accelerating the pace of discovery.

Investigation of this compound in Broader Biochemical Networks (e.g., interplay with other lipid mediators)

This compound does not exist in a biological vacuum. It is often found as part of a complex mixture of oxysterols and other lipids, particularly within oxidized lipoproteins. semanticscholar.org Its biological effects are therefore likely influenced by, and in turn influence, the presence of other signaling molecules. A crucial future direction is to move beyond studying the compound in isolation and investigate its role within broader biochemical networks.

Research should focus on its interplay with other lipid mediators. For instance, studies have already compared its effects on cellular responses to those of other cholesterol derivatives, revealing differential activities. researchgate.net Future work could use advanced lipidomics platforms to map the global changes in a cell's lipid profile in response to treatment with this compound. This could reveal whether it alters the levels of other important lipid mediators, such as prostaglandins, leukotrienes, or other oxysterols, uncovering previously unknown metabolic or signaling crosstalk.

The observation that its accumulation is correlated with a decline in polyunsaturated fatty acids in certain conditions points to a direct link with fatty acid metabolism that warrants further investigation. nih.gov Exploring its synergistic or antagonistic interactions with other bioactive lipids, similar to how cholesta-3,5-diene works in concert with a furan (B31954) fatty acid to promote wound healing, could reveal novel functional roles and therapeutic possibilities. frontiersin.org

Q & A

Q. What are the established methods for synthesizing Cholesta-3,5-dien-7-one in laboratory settings?

this compound can be synthesized via multiple pathways:

  • Saponification of Oxidized LDL : Degradation of 7-ketocholesterol during saponification of Ox-LDL yields small amounts of the compound .
  • Acid Reflux : Refluxing 7-ketocholesteryl acetate with 6(N) HCl in absolute alcohol or methanol produces the compound .
  • Thermal Decomposition : Heating 7α- and 7β-hydroperoxides of cholesterol acetate at 125–130°C in DMSO/sodium bicarbonate results in its formation .
  • Chromatographic Purification : Column chromatography with 2% ethyl acetate in petroleum ether yields pale yellow crystals (13% yield) . Methodological Tip : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like cholesta-4,6-dien-3-one and cholest-4-en-6-one .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization data include:

  • 1H NMR (CDCl₃): Distinct signals at δ 6.11 (H-4, J = 9.9 Hz), 6.80 (H-6), and 6.89 (H-3) confirm the diene system .
  • 13C NMR : Peaks at δ 188.48 (C7 ketone) and 129.19–147.63 (diene carbons) .
  • FTIR : Strong absorption at 1677 cm⁻¹ (C=O stretch) and 1619 cm⁻¹ (conjugated diene) . Methodological Tip : Cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What are the key stability considerations for this compound during experimental storage?

  • Light and Temperature : Store in amber vials at –20°C to prevent autoxidation .
  • Solvent Choice : Dissolve in toluene or pyridine rather than polar solvents to reduce degradation . Methodological Tip : Monitor purity via HPLC-UV (λ = 240 nm) before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound?

Discrepancies may arise from solvent effects or impurities. Strategies include:

  • Solvent Standardization : Use deuterated chloroform (CDCl₃) for consistency .
  • 2D NMR (COSY, HSQC) : Confirm coupling patterns and carbon-proton correlations to verify diene geometry .
  • Synthetic Controls : Compare spectra with independently synthesized standards . Example : The δ 6.80 ppm signal for H-6 in CDCl₃ aligns with literature, but deviations in DMSO-d₆ suggest solvent-induced shifts .

Q. What experimental strategies are effective in elucidating the metabolic pathways involving this compound in mammalian systems?

  • Isotopic Labeling : Use ¹³C-labeled 7-ketocholesterol to trace its conversion to this compound in hepatic microsomes .
  • Knockout Models : Study CYP7A1-deficient mice to assess enzyme-specific contributions to its formation .
  • LC-MS/MS Quantification : Detect sub-nanomolar levels in biological matrices (e.g., plasma, liver) with MRM transitions m/z 382→364 . Key Finding : Elevated levels in diabetic human plasma suggest a link to oxidative stress .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Catalyst Screening : Test CrO₃ in acetic anhydride for selective oxidation of cholest-5-ene .
  • Byproduct Mitigation : Use silica gel chromatography to separate isomeric byproducts (e.g., cholesta-4,6-dien-3-one) .
  • Reaction Monitoring : Employ TLC (petroleum ether/ethyl acetate, 9:1) to track reaction progress . Result : Optimized reflux of 4α,7α-dihydroxycholesterol yields 13% this compound and 17% cholesta-4,6-dien-3-one .

Q. What mechanistic insights explain the anti-parasitic activity of this compound against Leishmania donovani?

  • In Vitro Assays : Dose-dependent inhibition (54% at 50 µM, P < 0.003) correlates with mitochondrial membrane disruption in promastigotes .
  • Molecular Docking : The compound’s planar dienone structure may inhibit sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Methodological Tip : Pair phenotypic screening with transcriptomics to identify target pathways .

Methodological Guidelines

  • Data Validation : Replicate synthesis and bioassays ≥3 times to ensure reproducibility .
  • Contradiction Analysis : Use multivariate statistics (e.g., PCA) to distinguish artifacts from true biological signals in LC-MS datasets .
  • Ethical Reporting : Disclose all synthetic byproducts and storage conditions in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.